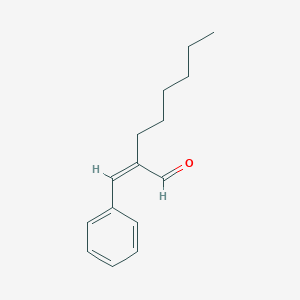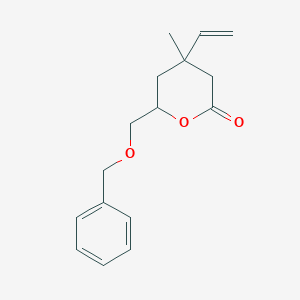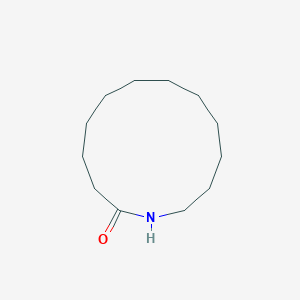
(1H-Indol-3-yl)-(3-methoxy-phenyl)-methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1H-Indol-3-yl)-(3-methoxy-phenyl)-methanone is a compound that belongs to the indole family, which is known for its wide range of biological activities and applications in various fields. This compound features an indole ring system fused with a methoxyphenyl group, making it a versatile molecule in synthetic chemistry and pharmaceutical research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1H-Indol-3-yl)-(3-methoxy-phenyl)-methanone typically involves the condensation of indole-3-carbaldehyde with 3-methoxybenzaldehyde under acidic or basic conditions. One common method is the use of a Lewis acid catalyst, such as zinc chloride, in a solvent like ethanol. The reaction proceeds through the formation of a Schiff base intermediate, which is then reduced to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve more scalable and efficient methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and higher yields. Additionally, the use of microwave-assisted synthesis can significantly reduce reaction times and improve overall efficiency .
Analyse Des Réactions Chimiques
Types of Reactions
(1H-Indol-3-yl)-(3-methoxy-phenyl)-methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can yield alcohols or amines, depending on the reagents used.
Substitution: Electrophilic substitution reactions can introduce various functional groups onto the indole or methoxyphenyl rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride are frequently used reducing agents.
Substitution: Friedel-Crafts acylation or alkylation reactions often employ aluminum chloride as a catalyst.
Major Products Formed
The major products formed from these reactions include various substituted indoles, alcohols, amines, and quinones, which can be further utilized in synthetic and medicinal chemistry .
Applications De Recherche Scientifique
Chemistry
In chemistry, (1H-Indol-3-yl)-(3-methoxy-phenyl)-methanone serves as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse heterocyclic compounds through multicomponent reactions .
Biology
Biologically, this compound has shown potential as an antimicrobial and antifungal agent. Studies have demonstrated its effectiveness against various strains of bacteria and fungi, making it a promising candidate for the development of new antibiotics .
Medicine
In medicine, this compound is being investigated for its anticancer properties. Its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation makes it a potential therapeutic agent .
Industry
Industrially, this compound is used in the production of dyes and pigments due to its stable and vibrant color properties. It is also employed in the synthesis of polymers and materials with specific electronic properties .
Mécanisme D'action
The mechanism of action of (1H-Indol-3-yl)-(3-methoxy-phenyl)-methanone involves its interaction with various molecular targets, including enzymes and receptors. It can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access. Additionally, it can modulate receptor activity by acting as an agonist or antagonist, influencing cellular signaling pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
Indole-3-carbaldehyde: A precursor in the synthesis of (1H-Indol-3-yl)-(3-methoxy-phenyl)-methanone, known for its role in various synthetic applications.
3-Methoxybenzaldehyde: Another precursor, commonly used in the synthesis of aromatic compounds.
Indole-3-acetic acid: A naturally occurring plant hormone with structural similarities but different biological functions.
Uniqueness
What sets this compound apart from these similar compounds is its unique combination of the indole and methoxyphenyl groups, which confer distinct chemical reactivity and biological activity. This dual functionality allows for a broader range of applications in synthetic chemistry and pharmaceutical research .
Propriétés
IUPAC Name |
1H-indol-3-yl-(3-methoxyphenyl)methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13NO2/c1-19-12-6-4-5-11(9-12)16(18)14-10-17-15-8-3-2-7-13(14)15/h2-10,17H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNLUYEDYJLHIQG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)C2=CNC3=CC=CC=C32 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90597494 |
Source


|
| Record name | (1H-Indol-3-yl)(3-methoxyphenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90597494 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
136672-25-8 |
Source


|
| Record name | (1H-Indol-3-yl)(3-methoxyphenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90597494 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-N-[4-(3-aminobutylamino)butyl]butane-1,3-diamine](/img/structure/B145853.png)

![2-[4-(4-Methylcarbamoylthiazol-2-yl)phenyl]propanoic acid](/img/structure/B145859.png)







![3-Azabicyclo[3.2.2]nonane](/img/structure/B145870.png)


